molecular formula C14H32ClNO2 B14308560 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride CAS No. 111988-11-5

2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride

Cat. No.: B14308560
CAS No.: 111988-11-5
M. Wt: 281.86 g/mol
InChI Key: UJHRKBRCVISTCC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride typically involves the reaction of dimethylamine with ethylene oxide, followed by quaternization with decyl chloride. The reaction conditions usually require a controlled temperature environment to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of catalysts and specific reaction conditions helps in achieving high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted ammonium compounds .

Scientific Research Applications

2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride involves its ability to interact with various molecular targets through ionic and hydrogen bonding. The quaternary ammonium group allows it to act as a surfactant, reducing surface tension and facilitating the solubilization of hydrophobic compounds. This property is particularly useful in applications such as drug delivery and detergents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethyldecan-1-aminium chloride apart is its longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong surface activity. This makes it particularly valuable in industrial applications such as detergents and fabric softeners .

Properties

CAS No.

111988-11-5

Molecular Formula

C14H32ClNO2

Molecular Weight

281.86 g/mol

IUPAC Name

2-hydroxydecyl-(2-hydroxyethyl)-dimethylazanium;chloride

InChI

InChI=1S/C14H32NO2.ClH/c1-4-5-6-7-8-9-10-14(17)13-15(2,3)11-12-16;/h14,16-17H,4-13H2,1-3H3;1H/q+1;/p-1

InChI Key

UJHRKBRCVISTCC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC(C[N+](C)(C)CCO)O.[Cl-]

Origin of Product

United States

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